molecular formula C9H11NO2 B8641433 (1-NITROPROPAN-2-YL)BENZENE CAS No. 7796-75-0

(1-NITROPROPAN-2-YL)BENZENE

Cat. No. B8641433
Key on ui cas rn: 7796-75-0
M. Wt: 165.19 g/mol
InChI Key: PMVHHMCQCDZQCK-UHFFFAOYSA-N
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Patent
US07790900B2

Procedure details

In a 10 mL Schlenk-flask, 8 mg of copper (I) chloride and 8 mg of sodium tert-butoxide and 110 mg of (S)-p-tol-BINAP were dissolved in 6 ml of toluene. After stirring for 15 minutes at room temperature to give an asymmetric copper complex. Into this solution, 360 μL (6.0 mmol) of poly(methylhydrosiloxane) (15-40 mPas (20° C.), d=1.004 g/mL, nD20=1.398, produced by Fluka) and 32 mg of water were added. After stirring for 5 minutes, 1.5 mmol of (E)-1-nitro-2-phenyl-1-propene were added, and the mixture was further stirred for 22 hours at room temperature. 1H-NMR analysis showed that the objective optically active 1-nitro-2-phenylpropane was provided in 50% yield. A by-product, 1-nitro-2-phenyl-2-propene was provided in 4% yield.
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1](/[CH:4]=[C:5](/[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)\[CH3:6])([O-:3])=[O:2].[N+](CC(C1C=CC=CC=1)C)([O-])=O>>[N+:1]([CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[CH2:6])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1.5 mmol
Type
reactant
Smiles
[N+](=O)([O-])\C=C(/C)\C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CC(C)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 22 hours at room temperature
Duration
22 h
CUSTOM
Type
CUSTOM
Details
was provided in 50% yield

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[N+](=O)([O-])CC(=C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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